molecular formula C2H2FN3 B14023108 4-Fluoro-2H-1,2,3-triazole

4-Fluoro-2H-1,2,3-triazole

Cat. No.: B14023108
M. Wt: 87.06 g/mol
InChI Key: UQVNQVMNIKJMBR-UHFFFAOYSA-N
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Description

4-Fluoro-2H-1,2,3-triazole is a fluorinated heterocyclic building block of significant interest in advanced chemical research. The incorporation of a fluorine atom into the 1,2,3-triazole core is a key strategy for modulating the compound's physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity due to fluorine's high electronegativity and the strong dipole moment of the C-F bond . This makes derivatives of fluorinated 1,2,3-triazoles promising scaffolds in pharmaceutical chemistry for developing new bioactive molecules with potential anticancer, antibacterial, and antifungal activities . Beyond medicinal chemistry, this compound and its analogs are valuable in materials science. The fluorine substituent can profoundly influence optical characteristics, making such triazoles suitable for developing novel fluorophores for applications in molecular imaging, OLEDs, and chemosensors . The 1,2,3-triazole ring itself is known for its rigidity, hydrogen-bonding capability, and remarkable stability under in vivo conditions, which, combined with the properties of the fluorine atom, creates a highly privileged structure for interdisciplinary research . Researchers utilize this compound as a key intermediate in click chemistry and other synthetic methodologies to create more complex, functionalized molecules for various experimental applications. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C2H2FN3

Molecular Weight

87.06 g/mol

IUPAC Name

4-fluoro-2H-triazole

InChI

InChI=1S/C2H2FN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)

InChI Key

UQVNQVMNIKJMBR-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1F

Origin of Product

United States

Preparation Methods

Synthesis via β-Ketophosphonate and Azide Cycloaddition

A recent advance reported in 2024 describes a synthetically useful approach to multisubstituted 1,2,3-triazoles, including fluorinated derivatives such as this compound, via the reaction of β-ketophosphonates with azides under mild base conditions (e.g., cesium carbonate or potassium hydroxide) in dimethyl sulfoxide (DMSO) solution.

Reaction Parameters Details
Starting materials β-Ketophosphonates (including α-fluoro-β-ketophosphonates), organic azides
Base Cs₂CO₃ or 5 M KOH (aq)
Solvent DMSO
Temperature Ambient to moderate (e.g., 30 min reaction time under mild heating)
Yield 87% for bicyclic fluorinated triazoles; 82% for 4-fluorinated 1,4,5-trisubstituted triazoles

The reaction proceeds via formation of enolates of β-ketophosphonates, which adopt a Z-configuration that acts as a dipolarophile reacting with azides to form triazoline intermediates. Subsequent protonation and elimination steps yield the fluorinated triazole ring with high regioselectivity and yield.

Mechanistic Insights

  • The key intermediate is a triazoline formed by 1,3-dipolar cycloaddition between the azide and the enolate of the fluorinated β-ketophosphonate.

  • The steric and electronic effects of substituents on the β-ketophosphonate influence the stereochemistry (E/Z) of the enolate and thus the regioselectivity of the cycloaddition.

  • The presence of fluorine at the 4-position is facilitated by the α-fluoro substituent on the β-ketophosphonate, which is retained in the final triazole product.

  • The reaction avoids the need for excess fluoride sources or harsh fluorination steps, making it practical for synthesis of fluorinated triazoles.

Comparative Summary of Preparation Methods for this compound and Related Fluorinated Triazoles

Method Key Features Yields Advantages Limitations
β-Ketophosphonate + Azide Cycloaddition Mild base, DMSO solvent, regioselective formation of fluorinated triazoles 82–87% High regioselectivity, mild conditions Requires synthesis of fluorinated precursors
CuAAC with Fluorinated Alkynes or Azides Classic click chemistry, copper catalysis Variable (often high) Well-established, scalable Fluorine incorporation depends on substrates
Hydrazone/Tosylhydrazone Cyclization Metal or metal-free cyclization, no azides required 80–90% Avoids azide hazards Less common for fluorinated derivatives
Multi-component Reactions (alkynes, azides, etc.) Allows incorporation of various substituents including fluorine Up to 96% Versatile, functional group tolerant More complex reaction mixtures

Research Findings and Practical Considerations

  • The synthesis of this compound via β-ketophosphonate and azide cycloaddition represents a significant advance in fluorinated triazole chemistry, offering a straightforward, high-yielding, and regioselective route without requiring harsh fluorination reagents or conditions.

  • The method's compatibility with various substituents and mild reaction conditions makes it attractive for pharmaceutical intermediate synthesis.

  • The stability of the 1,2,3-triazole ring under physiological conditions and the beneficial effects of fluorine substitution on drug-like properties underscore the importance of efficient synthetic routes to fluorinated triazoles.

  • Mechanistic studies confirm the role of enolate geometry and base choice in directing regioselectivity and yield, providing a platform for further optimization and derivatization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-Fluoro-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2H-1,2,3-triazole involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s unique electronic properties also allow it to participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2H-1,2,3-Triazole Derivatives

Compound Substituent Dihedral Angle (°) Melting Point (°C) Biological Activity
4-Fluoro-2H-1,2,3-triazole F (C4) 87.1 (average) Not reported Antimicrobial, Anticancer
4-Chloro-2H-1,2,3-triazole Cl (C4) 82.5 148–150 Antimicrobial
4-Bromo-2H-1,2,3-triazole Br (C4) 80.3 162–164 Moderate cytotoxicity
1-(4-Fluorophenyl)-1H-1,2,3-triazole F (aryl) 0.34 92.1–92.7 Antifungal
  • Dihedral Angles : The 4-fluoro derivative exhibits a near-perpendicular dihedral angle (~87°) between the triazole ring and substituents, enhancing π-stacking interactions in biological targets. In contrast, 1H-triazole analogs (e.g., 1-(4-fluorophenyl)-1H-1,2,3-triazole) adopt planar conformations (dihedral angle ~0.34°), reducing steric hindrance but limiting target selectivity .
  • Electronic Effects : Fluorine’s electronegativity increases the electron-deficient nature of the triazole ring, improving interactions with electron-rich enzyme active sites compared to chloro or bromo analogs .

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